molecular formula C18H19NOS B14134126 S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate CAS No. 87696-90-0

S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate

Cat. No.: B14134126
CAS No.: 87696-90-0
M. Wt: 297.4 g/mol
InChI Key: HKSOVWMDAUGXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate is a chemical compound characterized by the presence of a pyrrolidine ring, a phenyl group, and an ethanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate typically involves the reaction of 2-phenylpyrrolidine with 2-bromoethyl ethanethioate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reagents are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity. The ethanethioate moiety may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Properties

CAS No.

87696-90-0

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

S-[2-(2-phenylpyrrolidin-1-yl)phenyl] ethanethioate

InChI

InChI=1S/C18H19NOS/c1-14(20)21-18-12-6-5-10-17(18)19-13-7-11-16(19)15-8-3-2-4-9-15/h2-6,8-10,12,16H,7,11,13H2,1H3

InChI Key

HKSOVWMDAUGXII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC=C1N2CCCC2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.